N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a complex organic compound that belongs to the class of thiophenes and amides. This compound exhibits potential applications in medicinal chemistry, particularly due to its structural features that may confer biological activity. The unique arrangement of functional groups in this compound suggests its utility in various scientific fields, including pharmacology and materials science.
This compound can be classified as:
The synthesis of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves several key steps:
The molecular structure of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can be represented by its molecular formula:
Property | Data |
---|---|
Molecular Formula | C12H15N2O4S |
Molecular Weight | 273.32 g/mol |
IUPAC Name | N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide |
InChI Key | (to be determined) |
Canonical SMILES | CC1=C(C(=C(S1(=O)=O)C(=O)N(C)C)C=C(C)C)C |
The compound's structure features a thiophene ring substituted with a dimethylphenyl group and an acetamide moiety. The presence of the dioxido group enhances its reactivity and potential biological activity.
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can undergo several chemical transformations:
Common reagents for these reactions include:
The mechanism by which N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide exerts its biological effects may involve:
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has several potential applications:
This compound represents a versatile structure that could be further explored for various applications across chemistry and biology fields.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: